2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by the presence of a spiro junction between a six-membered oxane ring and a four-membered cyclobutane ring. The compound is notable for its unique structural features, including the presence of difluoromethyl and iodomethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. This method minimizes the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar annulation strategies as those used in laboratory settings, with potential modifications to optimize yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl and difluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology and Medicine: Its unique structural features make it a candidate for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane involves its interaction with various molecular targets. The difluoromethyl and iodomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but differs in the presence of an azaspiro moiety instead of an oxaspiro moiety.
2,2-Difluoro-7-(chloromethyl)-6-oxaspiro[3.4]octane: Similar to the title compound but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane is unique due to the presence of both difluoromethyl and iodomethyl groups, which impart distinct reactivity and stability compared to similar compounds. These features make it particularly valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRCHVMZGORFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.